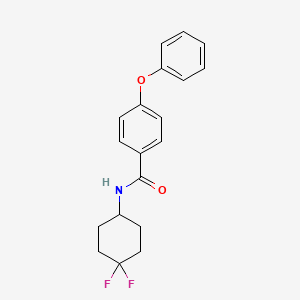
2-(biphenyl-3-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(biphenyl-3-yl)-N-phenylacetamide, also known as BPAPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BPAPA is a member of the amide class of compounds, which are known for their diverse range of biological activities.
科学的研究の応用
2-(biphenyl-3-yl)-N-phenylacetamide has been studied for its potential use in a variety of scientific research applications. One area of research has focused on 2-(biphenyl-3-yl)-N-phenylacetamide's ability to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are of interest in the treatment of Alzheimer's disease, as decreased levels of acetylcholine are associated with cognitive decline.
Another area of research has focused on 2-(biphenyl-3-yl)-N-phenylacetamide's potential as a fluorescent probe for the detection of metal ions. 2-(biphenyl-3-yl)-N-phenylacetamide has been shown to selectively bind to copper ions, making it a potential tool for the detection of copper in biological samples.
作用機序
The mechanism of action of 2-(biphenyl-3-yl)-N-phenylacetamide is not fully understood. However, studies have suggested that 2-(biphenyl-3-yl)-N-phenylacetamide interacts with the active site of AChE, preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects
2-(biphenyl-3-yl)-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity as an AChE inhibitor, 2-(biphenyl-3-yl)-N-phenylacetamide has been shown to have antioxidant properties and to inhibit the activity of the enzyme butyrylcholinesterase (BChE), which is involved in the breakdown of the neurotransmitter butyrylcholine.
実験室実験の利点と制限
One advantage of 2-(biphenyl-3-yl)-N-phenylacetamide is its ability to selectively bind to copper ions, making it a potential tool for the detection of copper in biological samples. Additionally, 2-(biphenyl-3-yl)-N-phenylacetamide's activity as an AChE inhibitor makes it of interest in the treatment of Alzheimer's disease.
One limitation of 2-(biphenyl-3-yl)-N-phenylacetamide is its relatively low yield during synthesis. Additionally, the mechanism of action of 2-(biphenyl-3-yl)-N-phenylacetamide is not fully understood, which may limit its potential use in certain research applications.
将来の方向性
For research on 2-(biphenyl-3-yl)-N-phenylacetamide could include further studies on its potential as a fluorescent probe for the detection of metal ions, as well as investigations into its activity as an AChE inhibitor and its potential use in the treatment of Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of 2-(biphenyl-3-yl)-N-phenylacetamide and its potential use in other areas of scientific research.
合成法
2-(biphenyl-3-yl)-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of 3-bromobiphenyl with N-phenylacetamide in the presence of a palladium catalyst. Other methods include the reaction of 3-iodobiphenyl with N-phenylacetamide and the reaction of 3-chlorobiphenyl with N-phenylacetamide in the presence of a copper catalyst. The yield of 2-(biphenyl-3-yl)-N-phenylacetamide can vary depending on the synthesis method used.
特性
IUPAC Name |
N-phenyl-2-(3-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c22-20(21-19-12-5-2-6-13-19)15-16-8-7-11-18(14-16)17-9-3-1-4-10-17/h1-14H,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAMRZVUWSNOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-3-yl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

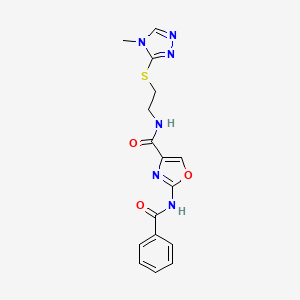
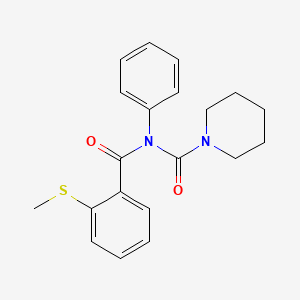
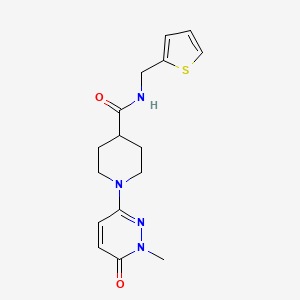
![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2703118.png)
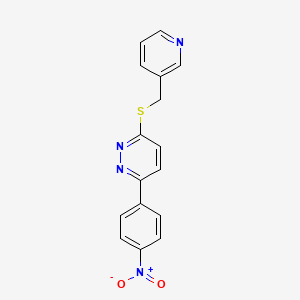
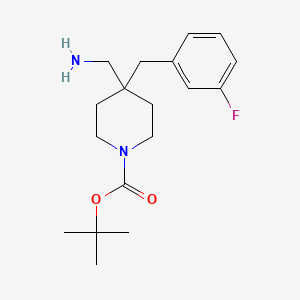
![(E)-3-(2-tert-butylanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2703121.png)
![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde](/img/structure/B2703122.png)
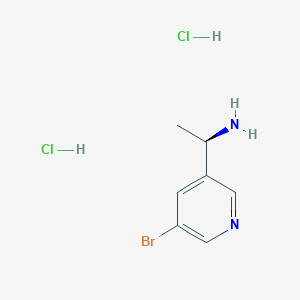
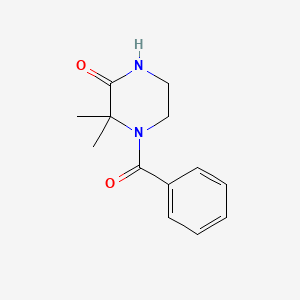
![6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B2703127.png)
![10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2703131.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2703132.png)
